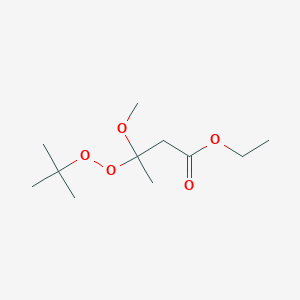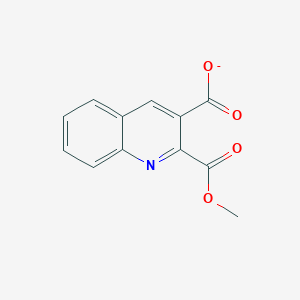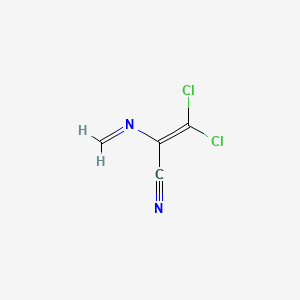
3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile is an organic compound with a unique structure characterized by the presence of dichloro, methylideneamino, and nitrile functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dichloroacrylonitrile with methylamine. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Addition Reactions: Reagents like hydrogen bromide or water can be employed.
Oxidation and Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides or thiocyanates.
Addition Reactions: Products include halogenated or hydroxylated derivatives.
Oxidation and Reduction Reactions: Products include primary amines or carboxylic acids.
Aplicaciones Científicas De Investigación
3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
3,3-Dichloroacrylonitrile: Shares the dichloro and nitrile groups but lacks the methylideneamino group.
2-Chloro-3-(methylideneamino)prop-2-enenitrile: Similar structure but with only one chlorine atom.
Uniqueness: 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both dichloro and methylideneamino groups allows for a wider range of chemical transformations and biological interactions compared to its analogs.
Propiedades
Número CAS |
116400-62-5 |
|---|---|
Fórmula molecular |
C4H2Cl2N2 |
Peso molecular |
148.98 g/mol |
Nombre IUPAC |
3,3-dichloro-2-(methylideneamino)prop-2-enenitrile |
InChI |
InChI=1S/C4H2Cl2N2/c1-8-3(2-7)4(5)6/h1H2 |
Clave InChI |
FLGWGXNZCKOAFR-UHFFFAOYSA-N |
SMILES canónico |
C=NC(=C(Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



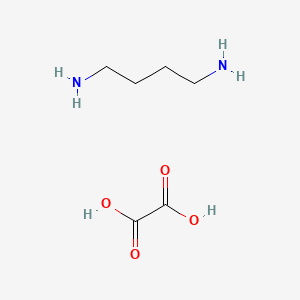
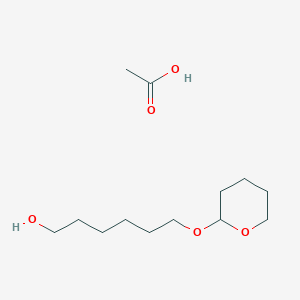
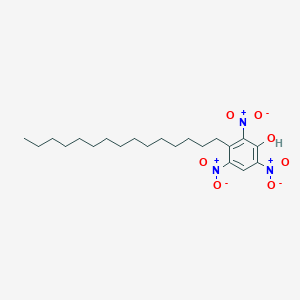
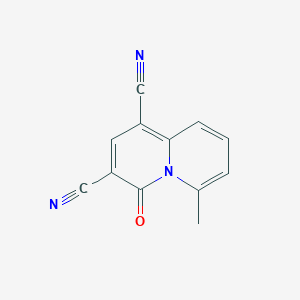
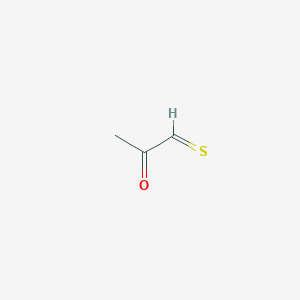
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
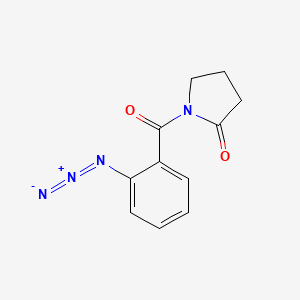
methanone](/img/structure/B14289776.png)

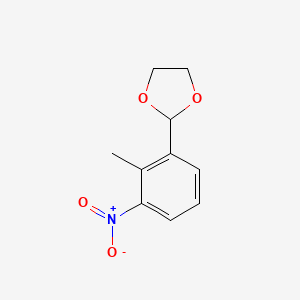
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
